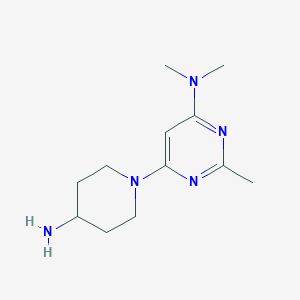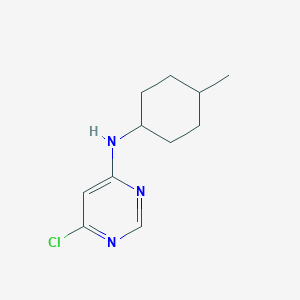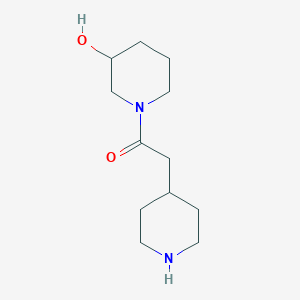
5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid
説明
5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid is a chemical compound that has been used as a reactant in the cell-free formation of RNA granules with low complexity sequence domain proteins .
Synthesis Analysis
The synthesis of isoxazole derivatives, including 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid, often involves metal-free synthetic routes. These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .
Molecular Structure Analysis
The molecular formula of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid is C10H9NO3S . The structure includes an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Chemical Reactions Analysis
As a reactant, 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid has been used in the cell-free formation of RNA granules with low complexity sequence domain proteins .
Physical And Chemical Properties Analysis
The molecular weight of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid is 223.25 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 .
科学的研究の応用
Synthesis and Derivative Formation
Research into compounds structurally similar to 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid focuses on their synthesis and the formation of various derivatives. These studies often aim at exploring their potential applications in various fields, including medicinal chemistry and material science. For instance, the synthesis of isoxazole-thiourea derivatives and their subsequent conversion into various forms showcases the chemical versatility and potential for creating substances with desirable properties (Rajanarendar, Karunakar, & Ramu, 2006). Similarly, the creation of isoxazole-acetyl thiourea compounds underlines the ongoing interest in modifying the isoxazole core for potential herbicidal activities (Fu-b, 2014).
Structural and Pharmacological Exploration
Compounds featuring the isoxazole ring, particularly those substituted with thiophenyl groups, have been subjects of structural and pharmacological exploration. Studies demonstrate the synthesis of complex molecules that incorporate these motifs, aimed at understanding their structural characteristics and evaluating their potential biological activities. For example, work on thiophene derivatives has contributed to the understanding of intermolecular forces and functional group effects in their packing structures, which is crucial for the design of materials with specific properties (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005). This research extends into the pharmacological domain, with the synthesis and evaluation of thiophene-containing compounds for antimicrobial and antifungal activities, highlighting the potential of such structures in developing new therapeutic agents (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).
Material Science and Organic Synthesis
The field of material science also benefits from the study of isoxazole and thiophene compounds. The manipulation of these structures can lead to the creation of novel materials with potential applications in various industries. For instance, the development of efficient synthetic routes to isoxazole-containing S1P1 receptor agonists illustrates the intersection of organic synthesis and therapeutic development, showcasing the utility of these compounds in a medicinal context (Hou, Zhu, Chen, Watterson, Pitts, Dyckman, Carter, Mathur, & Zhang, 2016).
将来の方向性
The future directions for 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid could involve further exploration of its potential uses in the formation of RNA granules with low complexity sequence domain proteins . Additionally, more research could be conducted to explore its immunoregulatory properties .
作用機序
Isoxazoles
are a type of heterocyclic compound that consists of a five-membered ring with one oxygen atom and one nitrogen atom . Isoxazoles can be synthesized through various methods, one of the most common being the (3 + 2) cycloaddition reaction of an alkyne and a nitrile oxide .
Thiophenes
are another type of heterocyclic compound, consisting of a five-membered ring with one sulfur atom . They can be synthesized through various methods, including the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester .
Both isoxazoles and thiophenes are known to have diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant effects . The specific activities depend on the substitution of various groups on the isoxazole or thiophene ring .
As for the environmental factors, it’s known that the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This suggests that exposure to sunlight could potentially affect the stability and efficacy of compounds containing an isoxazole ring.
特性
IUPAC Name |
5-ethyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-6-8(10(12)13)9(11-14-6)7-4-3-5-15-7/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZLJYCHZPXFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one](/img/structure/B1488486.png)
![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)

![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)


![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)
![1-({[3-(Dimethylamino)propyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1488495.png)

![N-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488497.png)


amine](/img/structure/B1488507.png)